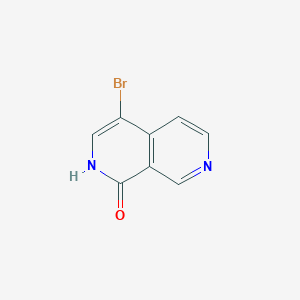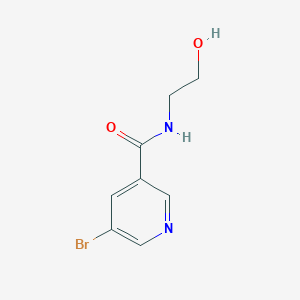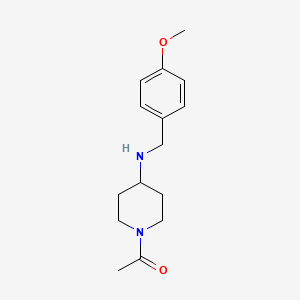
4-(ピペリジン-1-イル)ブタン-2-オン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(Piperidin-1-yl)butan-2-one hydrochloride is closely related to various piperidine derivatives that have been studied for their crystal and molecular structures, synthesis, and potential applications in medicinal chemistry. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and derivatives of piperidine often exhibit significant biological activity.
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including the incorporation of different functional groups. For instance, chloroacetyl chloride has been used to synthesize N-chloroacetyl-3t-butyl-2r,6c-diphenylpiperidin-4-one and its analogs, which were characterized by elemental, FT-IR, and NMR analyses . Another example is the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, which involved the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using X-ray diffraction (XRD) techniques. For example, the crystal structure of 4-carboxypiperidinium chloride revealed an orthorhombic space group with the piperidine ring adopting a chair conformation . Similarly, the spatial structure of chloroacetyl chloride incorporated piperidin-4-ones was found to adopt a boat conformation . These studies highlight the conformational flexibility of the piperidine ring, which can impact the compound's biological activity.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions due to their functional groups. The study of 4-carboxypiperidinium chloride showed that the Cl- anion is connected with the carboxyl group via hydrogen bonding, which is crucial for the stability of the crystal structure . Additionally, the synthesis of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone provided a precursor for substituted divinyl ketones in heterocyclization reactions with amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be analyzed using various spectroscopic and computational methods. Vibrational spectra (FT-IR and FT-Raman), HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) analyses provide insights into the stability, charge distribution, and potential sites for chemical reactivity . For example, the MEP analysis of 2,2-diphenyl-4-(piperidin-1-yl)butanamide indicated possible sites for electrophilic and nucleophilic attacks .
科学的研究の応用
抗がん剤用途
“4-(ピペリジン-1-イル)ブタン-2-オン塩酸塩”を含むピペリジン誘導体は、抗がん剤治療に用いられる可能性があります。 これらの誘導体は、がん細胞の増殖と増殖を阻害する有望な結果を示しています .
抗ウイルス用途
ピペリジン誘導体は、抗ウイルス薬の開発に使用されてきました。 これらの誘導体は、ウイルスの複製を阻害する可能性があり、ウイルス性疾患との闘いにおける貴重なツールとなります .
抗マラリア用途
ピペリジン誘導体の抗マラリア特性により、新しい抗マラリア薬の開発のための潜在的な候補となっています .
抗菌および抗真菌用途
ピペリジン誘導体は、抗菌および抗真菌特性を示しており、さまざまな細菌および真菌感染症の治療における可能性を示唆しています .
鎮痛および抗炎症用途
ピペリジン誘導体は、鎮痛および抗炎症特性を持っています。 これらの誘導体は、鎮痛剤および抗炎症薬の開発に使用される可能性があります .
抗アルツハイマー用途
ピペリジン誘導体は、アルツハイマー病の治療に使用される可能性があります。 これらの誘導体は、疾患の進行を遅らせ、患者の生活の質を向上させるのに役立つ可能性があります .
抗精神病用途
ピペリジン誘導体は、抗精神病薬の開発に使用されてきました。 これらの誘導体は、さまざまな精神障害の治療に使用される可能性があります .
作用機序
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Structure-activity relationship studies have indicated that the linkage between quinoline and piperidine is crucial to the inhibitory effect
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacokinetics
The compound has a molecular weight of 15524 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Piperidin-1-yl)butan-2-one hydrochloride. For instance, a study found that 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one, a compound structurally similar to 4-(Piperidin-1-yl)butan-2-one, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution . This suggests that the compound’s action can be influenced by the acidity of the environment.
生化学分析
Biochemical Properties
4-(Piperidin-1-yl)butan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division .
Cellular Effects
The effects of 4-(Piperidin-1-yl)butan-2-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Additionally, its effects on cellular metabolism can lead to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, 4-(Piperidin-1-yl)butan-2-one hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its inhibition of tubulin polymerization is a result of direct binding to tubulin, preventing its assembly into microtubules . This mechanism is crucial for its potential use in cancer therapy, where disrupting microtubule formation can inhibit tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-1-yl)butan-2-one hydrochloride can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to the compound can lead to sustained inhibition of cell division, which may have implications for its use in long-term treatments .
Dosage Effects in Animal Models
The effects of 4-(Piperidin-1-yl)butan-2-one hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior . Toxic or adverse effects have been observed at high doses, including potential damage to vital organs . Therefore, determining the optimal dosage is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
4-(Piperidin-1-yl)butan-2-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with enzymes involved in energy production can lead to changes in ATP levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and overall cell health .
Transport and Distribution
The transport and distribution of 4-(Piperidin-1-yl)butan-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into the nucleus, where it can affect gene expression . Understanding these transport mechanisms is crucial for predicting the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of 4-(Piperidin-1-yl)butan-2-one hydrochloride is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence cellular energy production and apoptosis . Understanding its subcellular localization is essential for predicting its effects on cellular processes .
特性
IUPAC Name |
4-piperidin-1-ylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDUUYMJWZKRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCCCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6631-71-6 |
Source


|
| Record name | NSC57919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

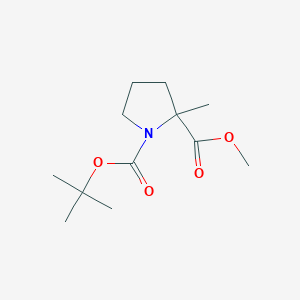
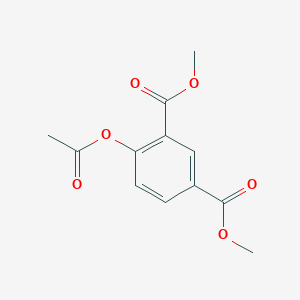
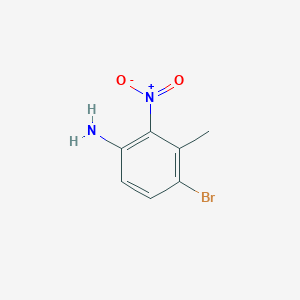


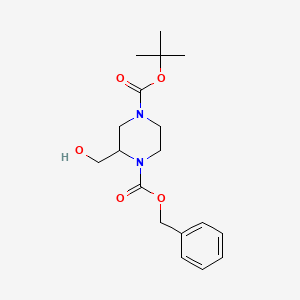

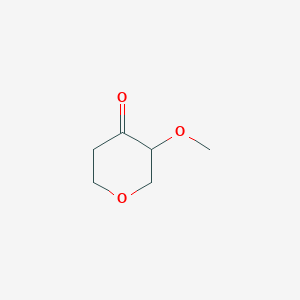
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)

